2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide
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Overview
Description
2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide is an organic compound that features a benzamide core with an azo linkage to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide typically involves the diazotization of 4-aminopyridine followed by coupling with 2-aminobenzamide. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the diazotization process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.
Substitution: The amino and azo groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biological probe due to its azo linkage, which can be cleaved under specific conditions.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide involves its interaction with specific molecular targets. The azo linkage can undergo reduction in biological systems, leading to the release of active amines that can interact with cellular components. This compound may also inhibit specific enzymes or receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A precursor in the synthesis of the target compound.
2-Aminobenzamide: Another precursor used in the synthesis.
N-(pyridin-4-yl)pyridin-4-amine: A structurally similar compound with different functional groups.
Uniqueness
2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
921754-25-8 |
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Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-N-[4-(pyridin-3-yldiazenyl)phenyl]benzamide |
InChI |
InChI=1S/C18H15N5O/c19-17-6-2-1-5-16(17)18(24)21-13-7-9-14(10-8-13)22-23-15-4-3-11-20-12-15/h1-12H,19H2,(H,21,24) |
InChI Key |
LSJHUNPQWBBSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CN=CC=C3)N |
Origin of Product |
United States |
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